3-Fluoro-2-(trifluoromethoxy)benzaldehyde
Overview
Description
3-Fluoro-2-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula CF3OC6H4CHO . It is used as a building block in organic synthesis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4F4O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-4H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.454 (lit.) , a boiling point of 83-86 °C/24 mmHg (lit.) , and a density of 1.33 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Anticancer Activity
A study detailed the synthesis of fluorinated benzaldehydes, including 3-Fluoro-2-(trifluoromethoxy)benzaldehyde, used in the Wittig synthesis of fluoro-substituted stilbenes. These compounds were further utilized to create fluorinated analogues of anticancer combretastatins, demonstrating significant potential in anticancer research due to their potent cell growth inhibitory properties (Lawrence et al., 2003).
Copolymerization Applications
Research on novel fluoro-iodo, trifluoromethyl, and trifluoromethoxy ring-substituted isobutyl phenylcyanoacrylates, including derivatives from this compound, demonstrated their effectiveness in styrene copolymerization. This process yields materials with varied applications, potentially enhancing the properties of copolymers used in various industrial applications (Cimino et al., 2020).
Catalytic and Synthetic Chemistry
Another study highlighted the use of a monodentate transient directing group to enable Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, including this compound. This methodology offers a pathway for the synthesis of diverse quinazoline and fused isoindolinone scaffolds, emphasizing its utility in the development of complex organic molecules (Wu et al., 2021).
Material Science
A unique application of this compound is found in the synthesis of fluorinated microporous polyaminals, showcasing enhanced CO2 adsorption properties. Such materials are crucial for environmental applications, including gas separation technologies and carbon capture initiatives, highlighting the compound's role in addressing climate change and sustainability challenges (Li et al., 2016).
Safety and Hazards
This compound is considered hazardous. It is combustible and harmful if swallowed. It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and keeping it away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
It’s known that this compound may be used in chemical synthesis .
Mode of Action
A general mechanism for trifluoromethyl ethers involves the nucleophilic attack of a carbon-sulfur bond on a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride .
Biochemical Pathways
It’s known that similar compounds may be used in the synthesis of various organic compounds .
Pharmacokinetics
It’s known that similar compounds can be formed as intermediates during the biotransformation pathways of certain drugs in humans .
Result of Action
It’s known that similar compounds can participate in the synthesis of various organic compounds .
Action Environment
It’s known that similar compounds can be influenced by various environmental factors during their synthesis and use .
properties
IUPAC Name |
3-fluoro-2-(trifluoromethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-3-1-2-5(4-13)7(6)14-8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVHGEJBGAXBKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.